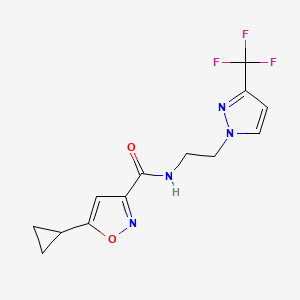

5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

5-Cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. The compound combines an isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxamide linker at the 3-position, connected to an ethyl chain bearing a 3-(trifluoromethyl)-1H-pyrazole moiety. This structural design leverages the isoxazole’s metabolic stability and the trifluoromethyl pyrazole’s lipophilicity-enhancing properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or inflammation modulation.

Properties

IUPAC Name |

5-cyclopropyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2/c14-13(15,16)11-3-5-20(18-11)6-4-17-12(21)9-7-10(22-19-9)8-1-2-8/h3,5,7-8H,1-2,4,6H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHXSFFCBVCUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis methods. The process may begin with the preparation of the key intermediates: the cyclopropyl isoxazole and the 3-(trifluoromethyl)-1H-pyrazole. These intermediates undergo further reactions, including substitution and coupling reactions, to form the target compound. Reagents such as organic bases, solvents like dimethylformamide or dichloromethane, and catalysts might be used to optimize the reaction yields and conditions.

Industrial Production Methods

Industrial-scale production may involve the optimization of reaction steps to maximize yield and reduce costs. The use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure the efficient synthesis of high-purity this compound can be expected.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Potential for forming oxidized derivatives.

Reduction: Possible reduction of functional groups.

Substitution: Reactions involving the exchange of substituent groups on the molecular framework.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide might be employed.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Typical reagents might include alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The products from these reactions vary depending on the conditions and reagents used but typically include modified versions of the original compound with different functional groups substituted or additional groups appended.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial effects. These compounds have shown efficacy against various bacterial and fungal strains, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This mechanism suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole-based compounds. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting that 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide could be explored for cancer therapies .

4. Central Nervous System Effects

There is emerging evidence that pyrazole derivatives may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds is an area of active research .

Case Studies

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazole derivatives, including the target compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, supporting its application in inflammatory disorders. Further studies are needed to explore its efficacy in vivo.

Study 3: Cancer Cell Apoptosis

A recent investigation assessed the effect of pyrazole derivatives on cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exerts its effects could involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, influencing the compound's biological activity. Further studies are essential to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Core Heterocycles

- Target Compound : Features an isoxazole core (5-membered ring with O and N) and a trifluoromethyl pyrazole linked via an ethyl-carboxamide bridge.

- Compounds (3a–3p): Utilize a pyrazole-carboxamide core with chloro, aryl, and cyano substituents .

- Patent Compound : Contains a pyrrolo-triazolo-pyrazine fused ring system and a urea linker instead of carboxamide .

- Analogs : Include pyrazole-thioether and aldehyde functional groups, diverging from the carboxamide motif .

Key Insight : The isoxazole in the target compound may confer greater metabolic stability compared to pyrazole or pyrazine cores, while the ethyl linker enhances conformational flexibility relative to rigid fused-ring systems in .

Substituent Effects

Key Insight : The trifluoromethyl group (shared across all compounds) enhances lipophilicity and electron-withdrawing effects, while the cyclopropyl group in the target compound may improve steric shielding against metabolic degradation compared to aryl or chloro substituents in .

Physicochemical and Spectroscopic Properties

Biological Activity

5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to inhibit various enzymes and receptors involved in disease processes. Specifically, they have shown efficacy against targets such as BRAF(V600E), EGFR, and various kinases involved in cancer progression and inflammation .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in vitro and in vivo through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 50 | |

| Compound B | EGFR | 30 | |

| Compound C | Aurora-A | 45 |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Activity

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives highlight the importance of specific functional groups in enhancing biological activity. The trifluoromethyl group at position 3 of the pyrazole ring significantly increases potency against various targets due to its electron-withdrawing effects, which enhance the binding affinity to target enzymes .

Case Study 1: Antitumor Efficacy

In a study involving a series of pyrazole carboxamide derivatives, one compound showed a remarkable reduction in tumor size in xenograft models by targeting the BRAF(V600E) mutation. The study reported a significant decrease in tumor volume compared to control groups, suggesting that modifications similar to those found in this compound could lead to effective cancer therapies .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that compounds with similar structures inhibited LPS-induced nitric oxide production in macrophages. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.